molecular formula C14H14N6O3S B354040 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE CAS No. 725707-19-7

2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

Cat. No.: B354040
CAS No.: 725707-19-7
M. Wt: 346.37g/mol
InChI Key: AHSBTNFXEGYPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 5-methyl-3-isoxazole acetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biology: It could be used as a probe to study biological pathways involving tetrazole or isoxazole derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

The presence of both the tetrazole and isoxazole rings in 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE makes it unique compared to other similar compounds. This dual functionality could provide enhanced binding properties and specificity in biological applications.

Properties

CAS No.

725707-19-7

Molecular Formula

C14H14N6O3S

Molecular Weight

346.37g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C14H14N6O3S/c1-9-7-12(17-23-9)15-13(21)8-24-14-16-18-19-20(14)10-5-3-4-6-11(10)22-2/h3-7H,8H2,1-2H3,(H,15,17,21)

InChI Key

AHSBTNFXEGYPFK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.